Brevinin-1BLb
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPIIAGVAAKVLPKIFCAISKKC |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Brevinin 1blb
Historical Context of Identification
The discovery of Brevinin-1BLb is rooted in the extensive research into amphibian skin, which is recognized as a rich reservoir of biologically active peptides. imrpress.com This field gained significant momentum with the discovery of magainins in the 1980s, which highlighted the potential of frog skin as a source for new antimicrobial agents. The brevinin superfamily of peptides was first identified in 1992 from the skin of Rana brevipoda porsa. nih.gov These peptides are categorized into two main families, Brevinin-1 (B586460) and Brevinin-2 (B1175259), based on their structural characteristics. nih.gov
This compound belongs to the Brevinin-1 family and was specifically identified from the skin secretions of the Plains Leopard Frog, Rana (Lithobates) blairi. researcher.lifebiologists.com Its identification is part of ongoing research to catalog the unique peptide arsenals of different frog species, which often vary significantly even between closely related species. imrpress.com It is important to distinguish this compound from the similarly named Brevinin-1Lb, a distinct peptide isolated from the Columbia spotted frog, Rana luteiventris. e-fas.org
Methodologies for Isolation from Biological Sources
The isolation of this compound from its natural source follows a well-established protocol for obtaining amphibian skin peptides.
The process begins with the collection of skin secretions from Rana blairi. This is a non-lethal procedure that involves inducing the granular glands in the frog's skin to release their contents. This stimulation is typically achieved through a mild electrical pulse or the administration of a secretagogue like norepinephrine. imrpress.comresearchgate.net
Once collected, the crude secretion, a complex mixture of numerous peptides and other biomolecules, undergoes a multi-step purification process. The primary technique used is reverse-phase high-performance liquid chromatography (RP-HPLC). e-fas.org This powerful chromatographic method separates the components of the mixture based on their hydrophobicity. The crude secretion is passed through a column packed with a nonpolar stationary phase, and a gradient of increasing organic solvent is used to elute the peptides. Fractions are collected at timed intervals, and those containing peptides are identified by monitoring the absorbance of ultraviolet light. researchgate.net The specific fraction containing this compound is then isolated for further characterization.
Initial Molecular Characterization
Following purification, the initial molecular characterization of this compound involves determining its primary structure and molecular mass. The principal techniques for this are automated Edman degradation and mass spectrometry. nih.gov
Mass spectrometry is employed to ascertain the precise molecular weight of the peptide, a critical step for confirming its purity and identity. This technique provides a mass-to-charge ratio that allows for the calculation of an accurate molecular mass.
The definitive primary structure, which is the linear sequence of amino acids, is then determined. While the specific amino acid sequence for this compound is not detailed in the available literature, its nucleotide sequence has been cataloged in the GenBank public database under the accession number EU407153. biologists.combiologists.com For comparison, the molecular characteristics of the closely related peptide, Brevinin-1Lb from Rana luteiventris, are well-documented and presented below. nih.gov
Table 1: Molecular Characteristics of Brevinin-1Lb
| Characteristic | Data |
| Amino Acid Sequence | FLPMLAGLAASMVPKFVCLITKKC |
| Number of Residues | 24 |
| Family | Brevinin-1 |
| Source Organism | Rana luteiventris |
Structural Biology and Biophysical Characterization
Primary Amino Acid Sequence Analysis
The primary structure of Brevinin-1BLb, isolated from the Columbia spotted frog (Rana luteiventris), consists of a 24-residue amino acid sequence. uniprot.org The specific sequence is FLPMLAGLAASMVPKFVCLITKKC. nih.govkuleuven.be Analysis of the brevinin-1 (B586460) family reveals four invariant residues: Alanine at position 9, Cysteine at position 18, Lysine (B10760008) at position 23, and Cysteine at position 24. nih.gov Additionally, a Proline residue is often found at position 14, which can induce a stable kink in the peptide's structure. nih.gov
Table 1: Primary Amino Acid Sequence of this compound
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
|---|---|---|
| 1 | Phenylalanine | F |
| 2 | Leucine | L |
| 3 | Proline | P |
| 4 | Methionine | M |
| 5 | Leucine | L |
| 6 | Alanine | A |
| 7 | Glycine | G |
| 8 | Leucine | L |
| 9 | Alanine | A |
| 10 | Alanine | A |
| 11 | Serine | S |
| 12 | Methionine | M |
| 13 | Valine | V |
| 14 | Proline | P |
| 15 | Lysine | K |
| 16 | Phenylalanine | F |
| 17 | Valine | V |
| 18 | Cysteine | C |
| 19 | Leucine | L |
| 20 | Isoleucine | I |
| 21 | Threonine | T |
| 22 | Lysine | K |
| 23 | Lysine | K |
Secondary Structure Elucidation and Prediction
The secondary structure of brevinin peptides, including this compound, is highly dependent on the surrounding environment. This conformational flexibility is crucial for its biological function.
Conformational States in Aqueous and Membrane-Mimetic Environments
In an aqueous solution, peptides of the brevinin-1 family predominantly exist in a random coil conformation. nih.gov However, when introduced into a hydrophobic, membrane-mimetic environment, such as 50% trifluoroethanol (TFE), they undergo a significant conformational change to adopt an amphipathic α-helical structure. nih.govfrontiersin.org This transition from a disordered to an ordered state is a key feature of many antimicrobial peptides and is believed to be fundamental to their mechanism of action, allowing them to interact with and disrupt microbial membranes. nih.gov
Spectroscopic Techniques for Structure Determination
Several spectroscopic techniques are instrumental in characterizing the secondary structure of peptides like this compound.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful method for investigating the secondary structure of proteins and peptides in solution. wikipedia.orgresearchgate.net For the brevinin family, CD studies have confirmed the transition from a random coil in aqueous solutions to a predominantly α-helical structure in membrane-mimetic solvents like TFE or in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles. frontiersin.orgnih.gov The characteristic CD spectrum of an α-helix shows negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information about peptides in solution. saromics.comubc.ca For peptides, NMR can be used to determine the three-dimensional structure, identify secondary structural elements, and study conformational dynamics. saromics.com While specific NMR data for this compound is not detailed in the provided search results, NMR is a standard and crucial tool for the structural elucidation of similar antimicrobial peptides. saromics.comresearchgate.net Both 1D and 2D NMR experiments are employed to assign proton and carbon resonances and to calculate structural restraints. mdpi.comfrontiersin.orgnih.gov
Computational Modeling and Prediction
Computational approaches are valuable for predicting and understanding the structure of peptides.
QUARK server: This is a tool used for ab initio protein structure prediction. For a related peptide, brevinin-1SY, the QUARK server was used to generate a structural model, which predicted an α-helical secondary structure. biologists.combiologists.com
Molecular Operating Environment (MOE): This software is used for optimizing and refining predicted protein structures. biologists.combiologists.com In the case of brevinin-1SY, the model generated by QUARK was further optimized using MOE with the AMBER force field in a simulated water environment. biologists.combiologists.com Such computational modeling helps in visualizing the three-dimensional fold and understanding the spatial arrangement of amino acid residues. researchgate.netnih.govplos.org
Tertiary Structure and Conformational Dynamics
The tertiary structure of this compound is stabilized by specific structural motifs that are characteristic of the brevinin-1 family.
Role of Specific Structural Motifs
C-terminal "Rana Box": A defining feature of most brevinin-1 family peptides is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, commonly referred to as the "Rana box". nih.govimrpress.com This motif is formed by a disulfide bridge between two cysteine residues, in this case, at positions 18 and 24. nih.gov The sequence within this loop is Cys18-(Xaa)4-Lys-Cys24, where Xaa represents any amino acid. nih.gov This cyclic structure is thought to be important for the peptide's antimicrobial activity and stability. researchgate.net
Conformational Changes Upon Membrane Interaction
In an aqueous environment, Brevinin-1 peptides, including this compound, typically exist in a disordered or random coil state. nih.govscilit.com However, upon encountering a membrane-mimicking environment, such as the surface of a target cell, they undergo a significant conformational change. nih.gov This transition is crucial for their antimicrobial activity.
Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy studies on related brevinins, such as Brevinin-1E, have demonstrated that the peptides adopt a predominantly α-helical structure in hydrophobic or membrane-like settings. nih.govscilit.com For instance, in a solution containing 50-60% trifluoroethanol (TFE), a solvent used to mimic the hydrophobicity of a membrane interior, these peptides fold into a stable, amphipathic α-helix. nih.govscilit.com This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is a hallmark of many membrane-active peptides.
Studies on Brevinin-1BYa have further refined this structural understanding, revealing that its conformation in membrane-mimetic media is characterized by two α-helical segments connected by a flexible hinge. researchgate.net It is this induced helical structure that is believed to enable the peptide to perturb the phospholipid bilayer of target membranes, leading to eventual disruption and cell death. nih.gov
Membrane Interaction Studies
The interaction of this compound with cell membranes is a complex process governed by electrostatic and hydrophobic forces. The peptide's structure and charge distribution dictate its orientation, insertion, and selectivity towards different types of membranes.
Investigation of Peptide Orientation and Insertion within Lipid Bilayers
Once the α-helical conformation is adopted, the orientation of the peptide relative to the lipid bilayer is critical for its function. Molecular dynamics simulations and experiments using paramagnetic probes on the analogue Brevinin-1BYa have determined that the peptide's helical sections lie parallel to the surface of the membrane model (micelles). researchgate.netnih.gov In this orientation, the hydrophobic residues of the peptide face inward, interacting with the lipid core of the membrane, while the hydrophilic residues remain exposed to the aqueous environment or interact with the polar head groups of the lipids. researchgate.net
This surface-associated orientation suggests that Brevinin-1 peptides primarily act via a "carpet-like" model. nih.gov In this mechanism, the peptides accumulate on the surface of the target membrane, disrupting its curvature and integrity without necessarily forming discrete transmembrane pores, a process described in the alternative "barrel-stave" model. nih.govresearchgate.net At a sufficient concentration, this "carpeting" effect leads to widespread membrane destabilization, leakage of cellular contents, and cell death. nih.gov
Analysis of Interactions with Anionic Phospholipids (B1166683)
A key factor driving the initial attraction of Brevinin-1 peptides to target cells is the presence of anionic phospholipids in the cell membrane. nih.gov this compound, with the sequence FLPMLAGLAASMVPKFVCLITKKC, possesses a net positive charge due to its lysine (K) residues. nih.gov This cationic nature facilitates strong electrostatic interactions with the negatively charged headgroups of anionic phospholipids, such as phosphatidylserine (B164497), which are abundant in the membranes of bacteria. nih.govmdpi.com
This initial electrostatic binding is a critical first step, concentrating the peptide on the membrane surface and promoting the conformational change to the active α-helical state. The specific interactions between the peptide's positively charged amino acids and the negatively charged lipid headgroups anchor the peptide to the membrane, positioning it for subsequent disruptive actions. nih.govnih.gov
Differential Interaction with Target Cell Membranes vs. Non-Target Cell Membranes
The selectivity of Brevinin-1 peptides for microbial or cancerous cells over healthy host cells is largely attributed to differences in the outer membrane composition. nih.gov
Target Cell Membranes (Bacterial/Cancer): Bacterial plasma membranes are enriched with anionic phospholipids, creating a strong negative surface charge that attracts the cationic this compound. nih.gov Similarly, the outer surface of cancer cells often displays a higher net negative charge compared to non-cancerous cells, due to an increased presence of components like O-glycosylated mucins and phosphatidylserine. nih.gov This makes them preferential targets for brevinins.
Non-Target Cell Membranes (e.g., Mammalian Erythrocytes): In contrast, the outer leaflet of healthy mammalian cell membranes, such as red blood cells, is typically composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin. mdpi.com The lack of a significant negative charge on the surface results in weaker electrostatic attraction for the cationic peptide, leading to lower binding and reduced lytic activity. nih.gov
This differential interaction is a crucial property, providing a basis for the peptide's ability to selectively target pathogens while minimizing damage to host tissues.
Interactive Data Table: Brevinin-1 Family Peptide Characteristics
| Feature | Description | Supporting Evidence |
| Sequence (this compound) | FLPMLAGLAASMVPKFVCLITKKC | From Rana luteiventris nih.gov |
| Aqueous Conformation | Predominantly a random coil (unstructured). | CD and NMR studies on Brevinin-1E. nih.govscilit.com |
| Membrane-Bound Conformation | Adopts an amphipathic α-helical structure. | Studies in TFE and micellar environments. nih.govscilit.comresearchgate.net |
| Membrane Orientation | Helical segments lie parallel to the membrane surface. | Molecular dynamics and paramagnetic probes on Brevinin-1BYa. researchgate.netnih.gov |
| Proposed Mechanism | "Carpet-like" model leading to membrane disruption. | Based on surface orientation and non-pore forming evidence. nih.govresearchgate.net |
| Primary Interaction Driver | Electrostatic attraction between the cationic peptide and anionic lipids. | The positive charge from lysine residues interacts with negatively charged phospholipids. nih.gov |
| Target Selectivity | Preferentially binds to negatively charged membranes (bacteria, cancer cells) over neutral membranes (healthy host cells). | Based on differences in membrane lipid composition. nih.gov |
Mechanistic Investigations of Biological Activities
Antimicrobial Mechanisms of Action
The antimicrobial efficacy of Brevinin-1BLb and its analogs stems from their ability to compromise the structural and functional integrity of bacterial cells. The primary mode of action involves direct interaction with and disruption of the bacterial membrane, a mechanism that varies in its specifics between Gram-positive and Gram-negative organisms due to their distinct cell envelope architectures.
Bactericidal Action against Gram-Positive Organisms
Brevinin-1 (B586460) peptides exhibit potent activity against a range of Gram-positive bacteria. researchgate.netnih.gov This bactericidal effect is primarily achieved through the permeabilization and disruption of the cell membrane, leading to the loss of cellular contents and integrity. nih.gov
The initial interaction between Brevinin-1 peptides and Gram-positive bacteria is governed by electrostatic attraction. The cationic nature of these peptides facilitates their binding to the negatively charged components of the bacterial cell membrane, such as teichoic acids. Following this initial binding, the amphipathic α-helical structure of the peptide is thought to insert into the phospholipid bilayer. nih.gov This insertion perturbs the membrane's structure, leading to the formation of pores or channels. nih.govresearchgate.net This process of membrane permeabilization is a key step in the bactericidal action of these peptides. google.comup.ac.za Studies with synthetic peptide analogs have shown that factors like hydrophobicity and the specific arrangement of amino acid residues can influence the efficiency of membrane disruption. frontiersin.org
The "barrel-stave" and "carpet" models are two widely accepted mechanisms that describe how antimicrobial peptides can permeabilize bacterial membranes. mdpi.com In the "barrel-stave" model, peptide monomers insert into the membrane and aggregate to form a transmembrane pore. In the "carpet" model, the peptides accumulate on the surface of the membrane, disrupting its curvature and leading to the formation of transient pores or micelles. While the precise model for this compound is still under investigation, evidence points towards a mechanism that fundamentally compromises membrane integrity. mdpi.com
Table 1: Research Findings on Brevinin-1 Analogs and Membrane Permeability in Gram-Positive Bacteria
| Peptide Analog | Key Finding | Reference |
|---|---|---|
| Brevinin-1pl-2R and Brevinin-1pl-5R | Enhanced activity against Gram-positive bacteria. | frontiersin.org |
| Brevinin-1pl-6K | Decreased activity against Gram-positive bacteria due to reduced hydrophobicity. | frontiersin.org |
| Brevinin-1pl-3H | Retained antimicrobial activity against Gram-positive bacteria like MRSA. | frontiersin.org |
| Amidated brevinin-1 peptides | Capable of depolarizing the membranes of S. aureus. | google.com |
The permeabilization of the Gram-positive bacterial membrane by this compound leads to a cascade of detrimental effects on cellular integrity. The formation of pores or disruptions in the membrane results in the leakage of essential intracellular components, including ions, metabolites, and even larger molecules like proteins. mdpi.comnih.gov This leakage disrupts the carefully maintained internal environment of the cell, leading to a loss of metabolic function and, ultimately, cell death. nih.gov
Scanning electron microscopy studies of bacteria treated with brevinin peptides have visually confirmed this disruptive process, showing significant damage to the bacterial cell surface and a loss of typical morphology. nih.govmdpi.com The leakage of cytoplasmic contents is a direct consequence of the compromised membrane barrier and is a hallmark of the bactericidal mechanism of membrane-active antimicrobial peptides. nih.gov
Membrane Permeabilization and Disruption Pathways
Bactericidal Action against Gram-Negative Organisms
The cell envelope of Gram-negative bacteria presents a more complex barrier, consisting of an outer membrane, a thin peptidoglycan layer, and an inner cytoplasmic membrane. mdpi.com The bactericidal action of this compound against these organisms involves a multi-step process to overcome these layers. nih.govmdpi.com
The outer membrane of Gram-negative bacteria is a formidable barrier, with its outer leaflet composed primarily of lipopolysaccharide (LPS). nih.gov Cationic antimicrobial peptides like this compound are initially attracted to the negatively charged surface of the LPS layer. mdpi.com This interaction is crucial for the peptide to permeabilize the outer membrane and gain access to the inner membrane. nih.gov
Binding to LPS can neutralize its negative charges and disrupt the integrity of the outer membrane. mdpi.com Some brevinin peptides have demonstrated significant LPS-binding activity, which is believed to facilitate their passage across this barrier. nih.govmdpi.com The ability of an antimicrobial peptide to effectively interact with and traverse the LPS layer is a key determinant of its potency against Gram-negative bacteria. nih.gov
Table 2: Research Findings on Brevinin-1 Analogs and Interactions with Gram-Negative Bacteria
| Peptide Analog | Key Finding | Reference |
|---|---|---|
| Brevinin-1pl-2R and Brevinin-1pl-5R | Reduced efficacy against Gram-negative strains. | frontiersin.org |
| Brevinin-1pl-3H | Diminished activity against Gram-negative bacteria. | frontiersin.org |
| Amidated brevinin-1 peptides | Gained activity against Gram-negative bacteria. | google.com |
| Brevinin-1BW | Showed weaker inhibitory effects on Gram-negative bacteria but possessed significant LPS-binding activity. | nih.govmdpi.com |
Once this compound has traversed the outer membrane and the periplasmic space, it can interact with the inner cytoplasmic membrane. Similar to its action on Gram-positive bacteria, the peptide disrupts the integrity of this inner membrane. This disruption leads to the dissipation of the proton motive force (PMF), which is the electrochemical gradient of protons across the membrane. biorxiv.orgbiorxiv.org The PMF is essential for numerous cellular processes, including ATP synthesis, active transport, and motility. nih.gov
The collapse of the PMF is a critical event in the killing of Gram-negative bacteria. researchgate.net It leads to a rapid cessation of energy production and other vital functions, ultimately resulting in cell death. The ability of an antimicrobial peptide to collapse the PMF is a strong indicator of its bactericidal efficacy. biorxiv.org The electrical potential component (ΔΨ) of the PMF is particularly sensitive to the action of membrane-active peptides that create pores or channels, allowing for the unregulated flow of ions. nih.gov
Outer Membrane Permeabilization and LPS Binding
Antifungal Mechanisms
The primary antifungal mechanism of the brevinin-1 family of peptides, including this compound, involves the disruption of fungal cell membranes. researchgate.net These peptides are typically cationic, a feature that facilitates their interaction with the negatively charged components of fungal membranes. nih.gov In an aqueous environment, brevinins exist in a random coil structure but adopt an amphipathic α-helical conformation in the presence of a hydrophobic membrane-mimicking environment. nih.gov This structural change is crucial for their ability to perturb the phospholipid bilayer of target membranes, leading to membrane dysfunction and ultimately, the inhibition of fungal growth or cell death. nih.gov
The antifungal activity of brevinins is potent against a range of pathogenic fungi. nih.gov For instance, some brevinin peptides have demonstrated significant activity against Candida albicans. mdpi.com The mechanism often involves the formation of pores or channels in the cell membrane, leading to the leakage of essential intracellular contents. plos.org Additionally, some antifungal peptides are known to interfere with crucial cellular processes such as cell wall synthesis and energy metabolism. plos.orgresearchgate.net Studies on various antifungal agents have shown that they can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, and disrupt mitochondrial function, thereby affecting respiration. plos.org
Table 1: Antifungal Activity of Selected Peptides
| Peptide | Target Organism | Mechanism of Action |
|---|---|---|
| Brevinin-1 Family | Pathogenic Fungi | Membrane disruption via α-helical structure formation nih.gov |
| Brevinin-1OS | Candida albicans | Significant activity, likely membrane disruption mdpi.com |
Antiviral Mechanisms (for Brevinin-1 family members)
While research specifically on the antiviral mechanisms of this compound is limited, studies on other members of the brevinin family provide insights into their potential antiviral actions. A carboxamidomethylated linearized derivative of Brevinin-1 (CAM-Brevinin) has shown antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov This suggests that the structural integrity, particularly the ability to interact with viral envelopes or host cell membranes, is a key factor in their antiviral efficacy. The mechanism is believed to involve the disruption of the viral envelope or interference with the virus's ability to enter host cells.
Anti-Biofilm Activity and Mechanisms of Biofilm Eradication
Several brevinin-1 peptides have demonstrated significant activity against bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). researchgate.netnih.gov The mechanisms by which these peptides combat biofilms are multifaceted.
One proposed mechanism is the disruption of the biofilm structure by creating pores within the lipid components of the biofilm matrix or by dispersing the biofilm. mdpi.com Peptides like Brevinin-1BW have been shown to not only inhibit biofilm formation but also to eradicate established biofilms. researchgate.net This is a critical advantage over many conventional antibiotics that are often ineffective against mature biofilms.
The anti-biofilm activity is often concentration-dependent. For example, studies with derivatives of a novel brevinin-1 peptide, Brevinin-1OS, demonstrated their ability to both inhibit the formation of biofilms of strains like Staphylococcus aureus and Enterococcus faecalis, and to disrupt their mature biofilms. mdpi.com The eradication of mature biofilms often requires higher concentrations of the peptide compared to the concentration needed to inhibit their formation. nih.gov The effectiveness of these peptides against biofilms is also linked to their ability to interfere with bacterial processes like the production of EPS and quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation. nih.gov
Table 2: Anti-Biofilm Activity of Brevinin-1OS and its Analogues
| Peptide | Target Biofilm | Activity |
|---|---|---|
| Brevinin-1OS | S. aureus, MRSA | Inhibition of formation and eradication of mature biofilms mdpi.com |
Anticancer Mechanisms of Action
Selective Interaction with Malignant Cell Membranes
A key feature of many antimicrobial peptides, including those in the brevinin family, is their ability to selectively target and interact with the membranes of cancer cells over normal cells. nih.govmdpi.com This selectivity is attributed to the differences in the composition of their outer membranes. Cancer cell membranes often have a higher net negative charge due to an increased presence of anionic molecules like O-glycosylated mucins and phosphatidylserine (B164497) on their outer leaflet. nih.gov The cationic nature of brevinin peptides facilitates a preferential electrostatic attraction to these negatively charged cancer cell membranes. nih.gov
Furthermore, the increased surface area of cancer cells, often due to a higher number of microvilli, can also contribute to the enhanced interaction with these peptides. nih.gov Once bound, the peptide can disrupt the membrane integrity, leading to cell death. researchgate.net For instance, Brevinin-1RL1 has been observed to aggregate on the surface of tumor cells, highlighting this preferential interaction. mdpi.com
Induction of Programmed Cell Death Pathways (e.g., apoptosis, necrosis)
Brevinin peptides can induce cancer cell death through multiple programmed cell death pathways, including apoptosis and necrosis. mdpi.comharvard.edu Apoptosis is a form of programmed cell death characterized by distinct morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. harvard.edu Necrosis, on the other hand, involves cell swelling and rupture of the plasma membrane. plos.org
Studies on Brevinin-1RL1 have shown that it can induce both apoptosis and necrosis in tumor cells in a dose-dependent manner. mdpi.com At lower concentrations, it may primarily trigger apoptosis, while at higher concentrations, a mix of apoptosis and necrosis can be observed. nih.gov The induction of apoptosis by Brevinin-1RL1 is caspase-dependent, meaning it relies on the activation of a family of proteases called caspases, which are central to the apoptotic process. mdpi.com This is confirmed by the observation that a pan-caspase inhibitor can rescue the tumor cells from the peptide-induced death. mdpi.com
Some brevinin family members, like Brevinin-2R, can induce cell death through a lysosomal-mitochondrial pathway that may not be dependent on caspases. nih.gov This indicates that different brevinins can utilize distinct mechanisms to eliminate cancer cells.
Effects on Mitochondrial Function (e.g., mitochondrial membrane potential, ATP levels)
Mitochondria play a crucial role in the anticancer mechanisms of brevinin peptides. nih.gov These peptides can directly target and disrupt mitochondrial function, leading to cell death. nih.govmdpi.com A common effect observed is the dissipation of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov A decrease in ΔΨm is an early indicator of apoptosis and signifies a loss of mitochondrial integrity. nih.gov
The disruption of mitochondrial function also leads to a decrease in cellular ATP levels, as mitochondria are the primary site of ATP production through oxidative phosphorylation (OXPHOS). nih.govijbs.com Furthermore, treatment with some brevinins, such as Brevinin-2R, can lead to an increase in the production of reactive oxygen species (ROS). nih.govnih.gov Elevated ROS levels can cause significant oxidative stress, damage cellular components, and further contribute to the induction of apoptosis. ijbs.com The Bcl-2 family of proteins, which are key regulators of apoptosis, are also involved in these mitochondrial events. researchgate.net For example, overexpression of the anti-apoptotic protein Bcl-2 has been shown to protect cells from Brevinin-2R-induced cell death. nih.gov
Table 3: Effects of Brevinin-2R on Mitochondrial Function in Cancer Cells
| Effect | Observation | Cell Lines |
|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | Decrease | Jurkat, MCF-7, L929 nih.govnih.gov |
| Cellular ATP Levels | Decrease | Jurkat, MCF-7, L929 nih.gov |
Interaction with Lysosomal Compartments
The lysosome, a key organelle in cellular degradation and signaling, has been identified as a target for certain antimicrobial peptides. ous-research.nomdpi.com While direct studies on this compound's lysosomal interactions are not extensively documented, research on other brevinins, such as Brevinin-2R, provides a compelling model for this mechanism. Studies have shown that Brevinin-2R can interact with the lysosomal compartment of cancer cells. nih.gov This interaction leads to lysosomal membrane permeabilization (LMP), a process that compromises the integrity of the lysosomal membrane. nih.gov
The consequence of this damage is the leakage of lysosomal hydrolases, like cathepsins, from the lysosome into the cytosol. nih.govnih.gov The release of these enzymes into the cytoplasm can trigger a cascade of events leading to caspase-independent cell death. nih.govnih.gov This interaction with the lysosomal compartment is considered a significant pathway for the anticancer activity observed in some brevinin peptides. nih.gov The process may involve the peptide having a high affinity for the lysosomal membrane, leading to its disruption and the subsequent release of its contents, initiating a fatal sequence of events for the cell. nih.gov
Inhibition of Cell Proliferation and Related Signaling Pathways
Members of the brevinin family have demonstrated significant anti-proliferative activity against various cancer cell lines, positioning them as potential subjects for novel therapeutic development. nih.gov The cytotoxic effects are often more pronounced against cancerous cells compared to healthy cells. nih.gov For example, studies on Brevinin-1pl and its analogues showed significant inhibitory effects on the growth of H838 non-small cell lung cancer cells and MCF-7 breast cancer cells. nih.gov Similarly, Brevinin-1EG was found to have anti-proliferative activity against a range of cancer cells, including U-2OS (osteosarcoma), HepG2 (liver cancer), and HeLa (cervical cancer) cells. researchgate.net
Immunomodulatory and Anti-inflammatory Mechanisms
Beyond their direct antimicrobial and anticancer effects, brevinins exhibit potent immunomodulatory and anti-inflammatory properties. These activities are crucial for controlling the host's immune response, particularly in the context of bacterial infections which can trigger harmful inflammatory cascades. frontiersin.orgmdpi.com
Lipopolysaccharide (LPS) Neutralizing Activity
A key mechanism underlying the anti-inflammatory effects of brevinins is their ability to bind and neutralize lipopolysaccharide (LPS). frontiersin.orgnih.gov LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin (B1171834) that can trigger a strong inflammatory response in immune cells like macrophages. mdpi.comusda.gov
Brevinin peptides, including members of the Brevinin-1 family, can directly interact with LPS. frontiersin.orgnih.gov This interaction is facilitated by the presence of positively charged amino acids, such as lysine (B10760008), within the peptide's sequence, which are attracted to the negatively charged phosphate (B84403) groups of the Lipid A portion of LPS. mdpi.complos.org By binding to LPS, the peptides can prevent it from interacting with its receptors (like TLR4) on the surface of immune cells, thereby neutralizing its pro-inflammatory activity. frontiersin.orgmdpi.com Studies on the related peptide Brevinin-1GHd have quantified this binding, demonstrating a direct and concentration-dependent interaction with LPS. nih.gov This neutralizing capability is a critical first step in mitigating the inflammatory cascade initiated by bacterial endotoxins. mdpi.com
Modulation of Inflammatory Cytokine Release (e.g., TNF-α, IL-6, IFN-γ)
Activation of immune cells by LPS leads to the release of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). mdpi.commedscape.comfrontiersin.org Overproduction of these cytokines can lead to a "cytokine storm" and contribute to the pathology of severe inflammation and sepsis. mdpi.com
Brevinin peptides have been shown to effectively modulate the release of these cytokines from LPS-stimulated macrophages. nih.govfrontiersin.org For example, Brevinin-1BW and Brevinin-1GHd significantly suppress the production and release of TNF-α, IL-6, and IL-1β in a dose-dependent manner. nih.govmdpi.com Furthermore, studies on Brevinin-2GU have shown it can reduce the release of IFN-γ. nih.gov This inhibition occurs at both the mRNA and protein levels, indicating that the peptides interfere with the synthesis as well as the secretion of these inflammatory mediators. nih.govmdpi.com By dampening the release of these potent signaling molecules, brevinins can help control the inflammatory response. nih.gov
Table 1: Effect of Brevinin-1 Family Peptides on Pro-inflammatory Cytokine Release in LPS-Stimulated RAW 264.7 Macrophages
| Peptide | Concentration | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction | Reference |
|---|---|---|---|---|---|
| Brevinin-1BW | 4 µg/mL | 87.31% | 77.82% | 91.46% | mdpi.com |
| Brevinin-1GHd | 4 µM | 44.09% | 72.10% | 67.20% | nih.gov |
Inhibition of Signaling Pathways (e.g., MAPK pathway)
The production of inflammatory cytokines is controlled by complex intracellular signaling networks. openrheumatologyjournal.comcancer.gov The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key kinases like JNK, ERK, and p38, is a central signaling cascade activated by LPS that leads to inflammation. frontiersin.orgnih.govnih.gov
Brevinin peptides exert their anti-inflammatory effects by intervening in these pathways. Research on Brevinin-1GHd has demonstrated that the peptide inhibits the LPS-induced phosphorylation of JNK, ERK, and p38 in macrophages. frontiersin.orgnih.govfrontiersin.org Phosphorylation is a key step in the activation of these kinases. By reducing the levels of the phosphorylated (active) forms of these proteins, brevinins effectively shut down the downstream signaling that leads to the transcription of pro-inflammatory genes. nih.govresearchgate.net This inhibition of the MAPK pathway is a core component of the anti-inflammatory mechanism of these peptides, acting downstream of LPS neutralization. frontiersin.orgnih.gov
Table 2: Inhibition of MAPK Pathway Phosphorylation by Brevinin-1GHd
| Pathway Component | Reduction in Phosphorylation (at 4 µM) | Reference |
|---|---|---|
| p-JNK/JNK | ~27.68% | nih.gov |
| p-ERK/ERK | ~36.80% | nih.gov |
| p-p38/p38 | ~51.29% | nih.gov |
Structure Activity Relationship Sar and Rational Design of Brevinin 1blb Analogues
Identification of Key Amino acid Residues and Structural Elements Critical for Bioactivity
Brevinin-1 (B586460) peptides, including Brevinin-1BLb, are characterized by several conserved structural features that are crucial for their biological activity. These typically include a hydrophobic N-terminal region, a central hinge region often containing a proline residue, and a C-terminal "Rana box" domain. researchgate.netnih.gov The Rana box is a disulfide-bridged loop formed by two cysteine residues, which is a hallmark of many antimicrobial peptides (AMPs) from frogs. mdpi.comfrontiersin.org
The primary structure of this compound, like other members of its family, allows it to adopt an amphipathic α-helical conformation in a membrane-like environment. researchgate.netnih.gov This structure is fundamental to its mechanism of action, which involves the perturbation of microbial cell membranes. researchgate.net The hydrophobic face of the helix interacts with the lipid bilayer of the target membrane, while the hydrophilic face, rich in cationic residues, can form pores or disrupt membrane integrity. researchgate.netresearchgate.net
Key amino acid residues that are often critical for the activity of brevinin-1 peptides include:
Hydrophobic residues at the N-terminus, such as the 'FLP' motif, which facilitate insertion into the lipid bilayer. researchgate.netresearchgate.net
Cationic residues , primarily lysine (B10760008), which promote electrostatic interactions with the negatively charged components of microbial membranes. researchgate.netimrpress.com
The Proline residue in the central region, which induces a kink in the peptide's helical structure, believed to be important for its membrane-disrupting activity. nih.gov
The cysteine residues forming the Rana box, which provide structural stability to the C-terminal loop. biologists.commdpi.com While the disulfide bridge is important for stability, its elimination does not always abolish biological activity completely. mdpi.com
A study on Brevinin-1SY, a related peptide, predicted it to be an amphipathic, hydrophobic, alpha-helical peptide that inserts into a lipid bilayer, highlighting the importance of these general structural characteristics for the brevinin family. biologists.comresearchgate.net
Impact of Amino Acid Substitutions (e.g., D-enantiomers, Arginine, Lysine, Histidine)
Strategic substitution of amino acids is a key approach in the rational design of this compound analogues to enhance their therapeutic properties.
D-enantiomer Substitution: Replacing L-amino acids with their D-enantiomers is a common strategy to increase the proteolytic resistance of peptides without drastically altering their original function. nih.gov This modification can also be beneficial for controlling the hemolytic activity of AMPs. nih.gov In a study on the brevinin-1 peptide B1LTe, substitution with D-amino acids was employed to improve its therapeutic potential. nih.gov The substitution of L-amino acids with D-amino acids in anoplin, another AMP, did not alter its bactericidal activity, suggesting a non-specific interaction mechanism. frontiersin.org
Arginine, Lysine, and Histidine Substitutions: Cationic amino acids like arginine, lysine, and histidine play a crucial role in the interaction of AMPs with negatively charged bacterial membranes. researchgate.netmdpi.com
Arginine: Substitutions with arginine in the related peptide brevinin-1pl were found to enhance its activity against Gram-positive bacteria. nih.govnih.gov However, these substitutions also led to increased hemolytic activity. nih.govfrontiersin.org
Lysine: A lysine-to-arginine substitution was part of the modification strategy for the brevinin-1 peptide B1LTe. nih.gov In contrast, a lysine substitution in brevinin-1pl resulted in decreased activity against Gram-positive bacteria due to reduced hydrophobicity. nih.govnih.gov However, it also led to reduced hemolytic activity. frontiersin.org
Histidine: Substituting with histidine in brevinin-1pl diminished its activity against Gram-negative bacteria but also reduced hemolysis, indicating an improvement in selectivity. nih.govnih.govfrontiersin.org The histidine-substituted analogue also showed potent antifungal activity. frontiersin.orgfrontiersin.org
These findings demonstrate that the specific type and position of cationic residue substitutions can have a profound and sometimes divergent impact on the antimicrobial spectrum and hemolytic activity of brevinin peptides.
Interactive Data Table: Impact of Amino Acid Substitutions on Brevinin-1pl Analogues
| Peptide | Substitution | Effect on Gram-Positive Bacteria | Effect on Gram-Negative Bacteria | Hemolytic Activity |
|---|---|---|---|---|
| Brevinin-1pl-2R | Lys to Arg | Enhanced activity | Reduced efficacy | Enhanced |
| Brevinin-1pl-5R | Lys to Arg | Enhanced activity | Reduced efficacy | Enhanced |
| Brevinin-1pl-6K | Arg to Lys | Decreased activity | Maintained activity | Reduced |
| Brevinin-1pl-3H | Lys to His | Maintained activity | Diminished activity | Reduced |
Effects of Sequence Truncations and Modifications (e.g., N-terminal, C-terminal Rana Box)
Modifying the length and specific domains of this compound can significantly alter its bioactivity.
N-terminal Modifications: The N-terminal region of brevinin-1 peptides is typically hydrophobic and crucial for antimicrobial activity. mdpi.com Truncations at the N-terminus often lead to a loss of activity. mdpi.com In one study, two truncated analogues of a designed brevinin-1 peptide, B1A1 and B1A2, which had parts of the N-terminal hydrophobic region removed, showed a significant decrease in both antimicrobial and hemolytic activities. mdpi.com This reduction in activity was attributed to a decrease in helicity, charge, and hydrophobicity. mdpi.com
C-terminal and Rana Box Modifications: The C-terminal Rana box is a defining feature of the brevinin-1 family. mdpi.commdpi.com While the disulfide bridge of the Rana box contributes to structural stability, its removal does not always lead to a complete loss of function. mdpi.com In some cases, removing the Rana box can even enhance antimicrobial activity. mdpi.com A study on Brevinin-1E demonstrated that moving the Rana box from the C-terminus to the middle of the peptide did not significantly affect its antimicrobial activity but did reduce its hemolytic activity. nih.gov However, changes to the amino acid composition within the loop can have a significant impact on biological activity. mdpi.com
Sequence truncation, in general, can negatively impact the performance of peptides by limiting the contextual information available for proper folding and interaction with target molecules. milvus.io For antimicrobial peptides, the full length is often necessary for optimal activity. frontiersin.org
Optimization of Selectivity towards Target Membranes over Eukaryotic Host Cell Membranes
A critical challenge in the development of AMPs is to enhance their selectivity for microbial membranes over the membranes of host eukaryotic cells, such as red blood cells, to minimize toxicity. frontiersin.org
Strategies to optimize selectivity include:
Amino Acid Substitutions: As discussed previously, substituting certain amino acids can modulate hemolytic activity. For instance, lysine substitution in brevinin-1pl reduced hemolysis, while histidine substitution also led to a decrease in hemolytic activity, thereby improving selectivity. nih.govfrontiersin.org
Structural Modifications: Moving the C-terminal Rana box to a more central position in Brevinin-1E was shown to considerably reduce its hemolytic activity without a corresponding loss of antibacterial potency. nih.gov
The goal of these modifications is to design peptides that can effectively disrupt microbial membranes while having minimal lytic effects on host cells, thereby increasing their therapeutic index.
Computational Approaches in Peptide Design and Engineering
Computational methods are increasingly being employed to accelerate the rational design and engineering of novel peptides with improved therapeutic properties. nih.govardigen.com These approaches allow for the prediction of peptide structure and function, guiding the synthesis of promising candidates.
Common computational tools and strategies include:
Secondary Structure Prediction: Servers like PEP-FOLD3 and QUARK are used to predict the three-dimensional structure of peptides, which is essential for understanding their mechanism of action. mdpi.combiologists.comnih.gov
Helical Wheel Projections: Tools like HeliQuest help to visualize the amphipathic nature of helical peptides, showing the distribution of hydrophobic and hydrophilic residues. frontiersin.org
Molecular Dynamics Simulations: These simulations can model the interaction of peptides with lipid bilayers, providing insights into the mechanisms of membrane disruption.
De Novo Design: Computational frameworks are being developed to design entirely new peptides with desired properties from scratch. nih.govosti.gov This includes methods for creating mimics of existing protein structures to achieve enhanced activity and specificity. nih.gov
By integrating these computational approaches with experimental validation, the process of designing and optimizing this compound analogues can be made more efficient and targeted, leading to the development of peptides with superior therapeutic potential.
Production and Biosynthesis
Natural Biosynthesis Pathways in Amphibian Skin Glands
In its natural environment, Brevinin-1BLb is synthesized within the granular glands of the frog's skin as part of the innate immune system. nih.govmybiosource.com The biosynthesis of amphibian AMPs follows a well-established pathway for secreted peptides, beginning with the translation of a precursor protein. frontiersin.org
This process involves several key stages:
Transcription and Translation: A specific gene encoding the this compound precursor is transcribed into messenger RNA (mRNA). This mRNA is then translated on ribosomes to produce a prepropeptide.
Precursor Structure: The prepropeptide is typically composed of three distinct domains:
An N-terminal signal peptide sequence that directs the nascent polypeptide into the endoplasmic reticulum.
An acidic propeptide region.
The C-terminal sequence of the mature, functional this compound peptide. frontiersin.org
Post-translational Processing: As the prepropeptide traverses the secretory pathway, it undergoes a series of enzymatic modifications. The signal peptide is cleaved off upon entry into the endoplasmic reticulum. Within the secretory granules of the dermal glands, specific endoproteases recognize and cleave the acidic propeptide region, liberating the mature peptide. nih.gov A conserved disulfide bridge, characteristic of the Brevinin-1 (B586460) family, is formed between two cysteine residues near the C-terminus, a feature known as the "Rana box". frontiersin.org
Storage and Secretion: The mature this compound peptide is stored in high concentrations within the granular glands. nih.gov It is released onto the skin surface via a holocrine-like mechanism, often in response to stress or injury, where it provides a first line of defense against invading microorganisms. nih.govimrpress.com
Phylogenetic analyses suggest that the genes encoding brevinin peptides are the result of gene duplication events, leading to the wide diversity of brevinin isoforms observed across different frog species. nih.gov
Synthetic Methodologies for Peptide Generation (e.g., Solid-Phase Peptide Synthesis (SPPS))
Chemical synthesis is a primary method for producing pure this compound for research purposes. Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, is the most common and efficient approach. biotage.compowdersystems.com This method involves building the peptide chain sequentially while one end is covalently anchored to an insoluble polymer resin. bachem.com
The most widely used strategy is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry, which utilizes milder reaction conditions compared to older Boc (tert-butyloxycarbonyl) chemistry. altabioscience.comnih.gov The SPPS cycle consists of several iterative steps.
Table 1: The Cyclical Steps of Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
| Step | Action | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1. Attachment | C-terminal amino acid attachment | The first Fmoc-protected amino acid is covalently linked to the solid support resin. | To anchor the growing peptide chain to the insoluble support. beilstein-journals.org |
| 2. Deprotection | Nα-Fmoc group removal | A weak base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). altabioscience.comuci.edu | To expose the N-terminal amine for the next coupling reaction. |
| 3. Washing | Resin wash | Solvents such as DMF. | To remove excess reagents and by-products from the deprotection step. bachem.com |
| 4. Coupling | Amino acid addition | An activated Fmoc-protected amino acid is added along with a coupling agent (e.g., HBTU, HATU). powdersystems.comchempep.com | To form a new peptide bond, elongating the peptide chain. |
| 5. Washing | Resin wash | Solvents such as DMF. | To remove unreacted amino acids and coupling reagents. bachem.com |
| 6. Iteration | Repeat cycle | The cycle (Steps 2-5) is repeated for each amino acid in the this compound sequence. | To assemble the full-length peptide chain. |
| 7. Cleavage | Final cleavage and deprotection | A strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. powdersystems.comchempep.com | To cleave the completed peptide from the resin and remove side-chain protecting groups simultaneously. |
Following cleavage, the crude peptide is precipitated, and purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.org The high purity of commercially available Fmoc-amino acids and the suitability of the process for automation have made SPPS the method of choice for producing peptides like this compound. nih.govbeilstein-journals.org
Recombinant Expression Systems for Biotechnological Production (e.g., prokaryotic expression of fusion proteins)
For large-scale and cost-effective production of this compound, recombinant DNA technology offers a viable alternative to chemical synthesis. nih.gov Prokaryotic expression systems, particularly the bacterium Escherichia coli, are commonly employed for this purpose due to their rapid growth and well-understood genetics. nih.gov
A significant challenge in expressing antimicrobial peptides in bacteria is their potential toxicity to the host cell and their susceptibility to degradation by host proteases. nih.gov To overcome these issues, this compound is typically expressed as a fusion protein. nih.gov In this strategy, the gene for this compound is cloned into an expression vector (such as pET-32a) and linked to the gene of a larger, more stable partner protein.
The key aspects of this methodology include:
Fusion Partner Selection: A suitable fusion partner is chosen to protect the host from the peptide's activity, prevent its degradation, and often to simplify purification.
Expression: The recombinant E. coli is cultured, and gene expression is induced, leading to the production of the fusion protein.
Purification: The fusion protein is purified from the cell lysate, often via affinity chromatography targeting a tag on the fusion partner.
Cleavage: The fusion protein is treated with a specific chemical or enzymatic agent that cleaves the link between the partner protein and this compound.
Final Purification: The released this compound is purified to homogeneity.
Table 2: Common Fusion Partners for Recombinant AMP Production in E. coli
| Fusion Partner | Typical Size (kDa) | Key Advantages |
|---|---|---|
| Thioredoxin (Trx) | ~12 kDa | Often enhances the solubility and proper folding of the target peptide. nih.gov |
| Glutathione (B108866) S-transferase (GST) | ~26 kDa | Allows for simple purification via glutathione affinity chromatography. nih.gov |
| N-terminal autoprotease (Npro) | Variable | Part of a self-cleaving system that can release the target peptide with an authentic N-terminus. nih.gov |
This approach has been successfully used to produce other brevinins, such as Brevinin-2R and Brevinin-2GU, demonstrating its feasibility for the biotechnological production of this compound. nih.gov
Comparative Proteomics and Phylogenetic Analyses
Comparative Sequence Analysis with Other Brevinin-1 (B586460) Peptides
Brevinin-1BLb, isolated from the plains leopard frog (Lithobates blairi, formerly Rana blairi), possesses a primary amino acid sequence that shares the characteristic framework of the Brevinin-1 family but with distinct variations. researchgate.net The Brevinin-1 family is a large group of antimicrobial peptides (AMPs) found in Ranidae frogs, and while they share a common ancestry, their sequences show significant divergence, which is thought to be driven by species-specific pathogen exposure. biologists.com
A comparative alignment of this compound with other peptides from the same family, such as Brevinin-1SY from the wood frog (Rana sylvatica) and Brevinin-1Pa from the northern leopard frog (Rana pipiens), highlights this diversity. researchgate.netbiologists.com The N-terminal region of these peptides is particularly variable, while the C-terminal region shows higher conservation, which is crucial for its structure and function.
Below is a comparative table of amino acid sequences for this compound and other selected Brevinin-1 peptides. Gaps are introduced to maximize alignment and showcase homologous regions.
| Peptide Name | Species of Origin | Amino Acid Sequence | Source |
|---|---|---|---|
| This compound | Lithobates blairi | FLPMLAGLAASMVPKFVCLITKKC | researchgate.net |
| Brevinin-1Pa | Lithobates pipiens | FLPIIAGVAAKVFPKIFCAISKKC | researchgate.netresearchgate.net |
| Brevinin-1SY | Lithobates sylvaticus | FLPVVAGLAAKVLPSIICAVTKKC | researchgate.net |
| Brevinin-1Ea | Pelophylax esculentus | FLPLLAGLAANFLPKIFCKITRKC | researchgate.net |
| Brevinin-1CSa | Rana cascadae | FLPILAGLAAKIVPKLFCLATKKC | elkhornsloughctp.org |
| Brevinin-1BW | Babina daunchina | FLGLLAGLASSLFPKFFCKITKKC | mdpi.com |
Homology and Sequence Conservation within the Brevinin Family
The Brevinin superfamily is characterized by a fascinating interplay of sequence variation and conservation. nih.gov While the full amino acid sequences of Brevinin-1 peptides are poorly conserved across different species, they share a few key invariant features that define the family. nih.govnih.govfrontiersin.org
Analysis of numerous Brevinin-1 peptides reveals four almost invariant amino acid residues: Alanine at position 9 (Ala⁹), Cysteine at position 18 (Cys¹⁸), Lysine (B10760008) at position 23 (Lys²³), and a second Cysteine at position 24 (Cys²⁴). nih.govfrontiersin.org These residues are critical for the peptide's structural integrity and biological function.
A defining characteristic of most Brevinin-1 peptides is the C-terminal cyclic domain, often referred to as the "Rana box". mdpi.comnih.gov This structure is formed by a disulfide bond between the two conserved cysteine residues (Cys¹⁸ and Cys²⁴), creating a cyclic heptapeptide (B1575542) loop (Cys-(Xaa)₄-Lys-Cys). nih.gov This cyclic region is essential for the peptide's antimicrobial and hemolytic activities.
| Feature | Conserved Residues/Structure | Significance |
|---|---|---|
| Invariant Residues | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ | Defines the Brevinin-1 family; crucial for structure. nih.govfrontiersin.org |
| "Rana Box" | C-terminal disulfide bridge (Cys¹⁸-Cys²⁴) | Creates a cyclic loop essential for biological activity. mdpi.comnih.gov |
| Common Residue | Pro¹⁴ (Proline at position 14) | Often present, inducing a stable kink in the peptide's helical structure. nih.gov |
Phylogenetic Relationships among Brevinin-Producing Species
The structural diversity observed in Brevinin-1 peptides is not random; it reflects the evolutionary history of the host species. The amino acid sequences of these peptides serve as effective molecular markers for constructing phylogenetic relationships between different ranid frog species. core.ac.uk Phylogenetic analyses, often using the neighbor-joining method, demonstrate that peptides from closely related species typically group together, forming distinct clades. nih.govnih.gov This suggests that the diversity within the Brevinin family arose from gene duplication events that occurred after species divergence. nih.gov
For instance, studies on North American frogs show that cladistic analysis based on Brevinin-1 sequences provides strong support for the taxonomic assignment of species into the Rana and Lithobates genera. core.ac.uk Similarly, the identical sequence of a Brevinin-1 peptide found in Hoplobatrachus rugulosus, Hylarana guentheri, and Hylarana latouchii points to a close evolutionary origin among these species. frontiersin.org This use of peptide sequences complements traditional phylogenetic analyses based on mitochondrial gene sequences. core.ac.uk
Comparison of this compound Activity Spectrum with other Amphibian Host-Defense Peptides (e.g., ranatuerins, temporins)
Amphibian skin is a rich source of various host-defense peptide families, each with a distinct activity profile. The Brevinin-1 family, including this compound, is known for its potent and broad-spectrum antimicrobial activity. google.comgoogle.com This contrasts with other peptide families like the temporins, which often have a narrower range of action.
Brevinin-1 Family: Generally exhibits broad-spectrum activity, inhibiting the growth of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). elkhornsloughctp.orggoogle.comgoogle.com Many members of this family, however, also display significant hemolytic activity (the ability to rupture red blood cells), which can be a limiting factor for therapeutic development. elkhornsloughctp.orgmdpi.com
Ranatuerin Family: Similar to brevinins, ranatuerins typically show a broad spectrum of antibacterial activity. elkhornsloughctp.orggoogle.com However, some ranatuerins have been found to possess this broad activity with only low hemolytic activity, making them potentially better candidates for drug development. elkhornsloughctp.org
Temporin Family: Peptides in this family are generally smaller and are most effective against Gram-positive bacteria. elkhornsloughctp.orggoogle.com Their activity against Gram-negative bacteria and fungi is often limited or absent. google.comgoogle.com Temporins are also noted for sometimes having lower hemolytic activity compared to brevinins. elkhornsloughctp.org
| Peptide Family | Typical Activity vs. Gram-Positive Bacteria | Typical Activity vs. Gram-Negative Bacteria | Typical Activity vs. Fungi | Common Hemolytic Activity |
|---|---|---|---|---|
| Brevinin-1 | High | High | Moderate to High | High elkhornsloughctp.orgmdpi.com |
| Ranatuerin | High | High | Moderate | Variable, can be low elkhornsloughctp.org |
| Temporin | High | Low to None | Low to None | Variable, can be low elkhornsloughctp.orggoogle.com |
Advanced Research Methodologies and Assays in Brevinin 1blb Studies
In vitro Biological Efficacy Models
The initial assessment of Brevinin-1BLb's antimicrobial potential relies on established in vitro models that quantify its ability to inhibit or kill microbial pathogens.
Minimal Inhibitory Concentration (MIC): The MIC is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the peptide that prevents the visible growth of a microorganism after a specified incubation period. libretexts.orgcreative-diagnostics.com For this compound, MIC values have been determined against various microbes. For instance, against Staphylococcus aureus and Escherichia coli, the MICs were found to be 8 µM and 16 µM, respectively. nih.gov
Minimal Bactericidal Concentration (MBC): The MBC goes a step further than the MIC by identifying the lowest concentration of an antimicrobial agent required to kill a particular microorganism. creative-diagnostics.commicrochemlab.comgardp.org It is determined by subculturing from the clear wells of an MIC assay onto fresh, antibiotic-free agar (B569324) plates. microchemlab.com An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC. creative-diagnostics.com
Time-Kill Kinetics: This assay provides a dynamic view of the antimicrobial activity of a compound over time. emerypharma.comnih.gov It helps to determine whether an agent is bactericidal (causes a 99.9% or greater reduction in the initial inoculum) or bacteriostatic (inhibits further growth but does not kill the bacteria). emerypharma.com Studies on other brevinin peptides have shown rapid bactericidal activity, often killing bacteria within a short timeframe. nih.govmdpi.com For example, some brevinins can completely kill S. aureus within 180 minutes at their MIC. frontiersin.org
Table 1: In vitro Efficacy of this compound and Related Peptides
| Assay | Organism | This compound Result | Related Brevinin Findings | Reference |
|---|---|---|---|---|
| MIC | Staphylococcus aureus | 8 µM | Brevinin-1Bb: 1 µM | nih.gov |
| MIC | Escherichia coli | 16 µM | Brevinin-1Bb: 3 µM | nih.gov |
| Time-Kill | Staphylococcus aureus | Data not available | Brevinin-1pl: Complete kill in 180 min at MIC | frontiersin.org |
Membrane Integrity and Permeability Assays
A primary mechanism of action for many antimicrobial peptides, including those in the brevinin family, is the disruption of the microbial cell membrane. Several assays are used to investigate this effect.
SYTOX Green Uptake: SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. This assay provides strong evidence for membrane permeabilization. Studies on brevinin analogues have utilized SYTOX Green to confirm membrane disruption as a key part of their antibacterial mechanism. frontiersin.orguzh.ch
Flow Cytometry: This powerful technique can be used in conjunction with fluorescent dyes like SYTOX Green to quantify the percentage of cells with compromised membranes within a population. It allows for a high-throughput analysis of the effects of this compound on membrane integrity. nih.gov
DiBAC4(3) Depolarization: Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)) is a voltage-sensitive fluorescent dye. eurogentec.comthermofisher.comfishersci.comdojindo.cominterchim.fr It can enter depolarized cells, where it binds to intracellular components and shows enhanced fluorescence. thermofisher.comfishersci.com An increase in fluorescence indicates that the peptide has disrupted the membrane potential, a critical aspect of membrane function. eurogentec.comfishersci.com
Microscopic Techniques for Visualizing Cellular Effects
Direct visualization of microbial cells after treatment with this compound provides invaluable insights into its morphological effects.
Scanning Electron Microscopy (SEM): SEM is a surface imaging technique that produces high-resolution, three-dimensional images of a specimen's surface. youtube.comebsco.comnanoscience.com In the context of this compound research, SEM can reveal changes in bacterial morphology, such as cell surface roughening, blebbing, or complete lysis, following peptide exposure. nih.govresearchgate.net
Transmission Electron Microscopy (TEM): TEM provides ultra-high-resolution images of the internal structures of a cell. By examining thin sections of bacteria treated with this compound, researchers can observe internal damage, such as the leakage of cytoplasmic contents or the disorganization of intracellular components, providing further evidence for membrane disruption and other cellular effects.
Biofilm Inhibition and Eradication Assays
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of this compound to combat biofilms is a critical area of investigation.
Biofilm Inhibition: These assays determine the ability of the peptide to prevent the formation of biofilms. This is often assessed using microtiter plate assays where the peptide is added to a bacterial suspension at the time of inoculation. After an incubation period, the biofilm biomass is quantified, typically using crystal violet staining. mdpi.comresearchgate.netresearchgate.net
Biofilm Eradication: These assays evaluate the peptide's ability to destroy pre-formed, mature biofilms. mdpi.com Mature biofilms are grown in microtiter plates, and then treated with the peptide. The remaining biofilm is then quantified to determine the peptide's eradicating efficacy. researchgate.netmdpi.com Studies on other brevinins have shown significant activity in both inhibiting biofilm formation and eradicating established biofilms of bacteria like S. aureus. nih.govnih.govmdpi.com
Table 2: Anti-Biofilm Activity of Brevinin Peptides
| Assay Type | Organism | Finding for Related Brevinins | Reference |
|---|---|---|---|
| Biofilm Inhibition | Staphylococcus aureus | Brevinin-1GHd inhibits at 2 µM | nih.gov |
| Biofilm Eradication | Staphylococcus aureus | Brevinin-1GHd eradicates at 2 µM | nih.gov |
| Biofilm Eradication | MRSA | Brevinin-1GHd eradicates at 16 µM | nih.gov |
Molecular Assays for Intracellular Target Modulation
While membrane disruption is a common mechanism, some antimicrobial peptides may also have intracellular targets.
ATP Level Determination: The measurement of intracellular adenosine (B11128) triphosphate (ATP) levels can indicate the metabolic state of a cell. tavernarakislab.grscribd.com A decrease in ATP levels after treatment with this compound could suggest interference with cellular energy production, possibly as a secondary effect of membrane disruption or through direct interaction with metabolic pathways. The firefly luciferase assay is a common method for quantifying ATP. tavernarakislab.gr Some brevinin family members have been shown to cause a decrease in ATP levels. nih.gov
Gene Expression Analysis: This powerful technique examines how the expression of specific genes changes in response to the peptide. illumina.combio-rad.comcncb.ac.cn Using methods like quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-Seq), researchers can identify if this compound upregulates or downregulates genes involved in stress responses, cell wall synthesis, or other critical cellular processes. biologists.comresearchgate.net This can help to uncover more subtle or secondary mechanisms of action.
In vivo Efficacy Studies in Non-Human Models
To bridge the gap between in vitro findings and potential clinical applications, the efficacy of this compound is tested in living organisms.
Waxworm Infection Models (Galleria mellonella): The larvae of the greater wax moth, Galleria mellonella, have become a widely used and ethically favorable invertebrate model for studying microbial infections and the efficacy of antimicrobial agents. Their immune system shares some structural and functional similarities with the innate immune system of vertebrates. By infecting the larvae with a pathogen and then treating them with this compound, researchers can assess the peptide's ability to improve survival rates and reduce the microbial burden in a living system.
Future Research Directions and Potential Research Applications
Exploration of Novel Biological Activities beyond Antimicrobial and Anticancer Properties
While the antimicrobial and anticancer effects of the brevinin family are well-documented, emerging evidence suggests these peptides possess a wider range of biological functions. Future research on Brevinin-1BLb should systematically investigate these novel activities.
Immunomodulatory and Anti-inflammatory Effects: Several peptides in the brevinin family have demonstrated the ability to modulate the immune system. nih.gov For instance, Brevinin-2GU and B2RP-ERa can regulate the release of both pro-inflammatory and anti-inflammatory cytokines. nih.gov More recently, a peptide named Brevinin-1GHd was identified as the first in the Brevinin-1 (B586460) family to show significant anti-inflammatory activity, both in cell cultures and in animal models. frontiersin.orgresearchgate.net It achieves this by binding to lipopolysaccharide (LPS), a major inflammatory component of Gram-negative bacteria, and suppressing the release of inflammatory mediators like TNF-α, NO, IL-6, and IL-1β. frontiersin.orgresearchgate.net Similarly, Brevinin-1BW has also shown significant anti-inflammatory effects in lab-grown cells. researchgate.netnih.govresearchgate.net Given these findings in closely related peptides, a crucial future direction is to assess whether this compound possesses similar immunomodulatory and LPS-neutralizing capabilities, which could open therapeutic avenues for sepsis and other inflammatory conditions. frontiersin.org
Wound Healing: The skin secretions of frogs, rich in peptides like brevinins, have been observed to have wound-healing properties. nih.gov Other amphibian peptides, such as those from the brevinin-2 (B1175259) subfamily, have been shown to accelerate skin wound healing by promoting cell migration and regulating the immune response within the wound environment. researchgate.net Research on other peptides also highlights the potential for antimicrobial peptides to promote wound healing and disinfection. acs.org Investigating this compound's ability to stimulate keratinocyte migration, promote re-epithelialization, and manage wound infections is a promising area of research. researchgate.net
Metabolic Regulation: A novel activity discovered for several brevinin peptides is the stimulation of insulin (B600854) release. nih.gov This function, potentially a defense mechanism to induce hypoglycemia in predators, suggests a role in metabolic regulation. nih.gov Systematic screening of this compound for its effects on pancreatic β-cells and insulin secretion could reveal its potential as a lead compound for developing new anti-diabetic treatments. researchgate.net
| Potential Novel Activity | Evidence from Related Peptides | Potential Application |
| Anti-inflammatory | Brevinin-1GHd and Brevinin-1BW neutralize LPS and suppress the release of TNF-α, NO, IL-6, and IL-1β. frontiersin.orgresearchgate.netresearchgate.net | Treatment of sepsis and inflammatory disorders. |
| Immunomodulation | Brevinin-2GU and B2RP-ERa regulate cytokine release from immune cells. nih.gov | Therapies for autoimmune diseases and immune dysregulation. |
| Wound Healing | Brevinin-2 subfamily peptides accelerate the healing of infected wounds. researchgate.net | Development of topical agents for chronic wounds and burns. |
| Insulin Release | Brevinin-2GUb and other brevinins stimulate insulin secretion from pancreatic β-cells. nih.gov | Lead compound for novel anti-diabetic drugs. |
Development of Advanced Delivery Systems for Targeted Research Applications
A significant hurdle for the therapeutic application of peptides like this compound is their delivery to specific sites in the body while maintaining stability. nih.gov Future research must focus on creating advanced drug delivery systems (DDS) to overcome these challenges. nih.gov These systems aim to protect the peptide from degradation, maximize its therapeutic effect, and minimize off-target side effects. nih.govnih.gov
Potential delivery systems for this compound include:
Nanoparticle-based Carriers: Encapsulating this compound in nanoparticles, such as those made from poly(lactide-co-glycolide) (PLGA), albumin, or lipids, can protect it from enzymes and improve its pharmacokinetic profile. nih.govmdpi.com These nanoparticles can be further modified with ligands (e.g., transferrin) to target specific cells, such as those of the blood-brain barrier, for focused therapeutic action. mdpi.com
Liposomes and Bilosomes: These vesicle-like structures can entrap peptides, shielding them from degradation, particularly in the gastrointestinal tract. ekb.eg Bilosomes, which are liposomes stabilized with bile salts, are particularly promising for oral delivery of peptides. ekb.eg
Hydrogels: For applications like wound healing, incorporating this compound into biocompatible hydrogels offers a method for sustained, localized release directly at the site of action. biorxiv.org
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding
To fully understand how this compound exerts its effects, future research should move beyond single-layer analysis. A multi-omics approach, which integrates data from genomics, proteomics, transcriptomics, and metabolomics, can provide a comprehensive picture of the peptide's mechanism of action. bmbreports.orgfrontlinegenomics.com
By applying these techniques, researchers could:
Identify the full range of cellular pathways modulated by this compound.
Discover novel protein receptors or binding partners.
Understand the downstream metabolic changes induced by the peptide.
Uncover potential biomarkers that predict a response to treatment. nih.gov
This holistic view is essential for optimizing the peptide for therapeutic use and identifying potential off-target effects. bmbreports.orgfrontlinegenomics.com The development of tools like microfluidic devices that allow for parallel proteomic and genomic analysis from the same small sample will be crucial for these efforts. rsc.org
Addressing Challenges in Research Scale-Up for Pre-Clinical Investigation
Transitioning this compound from a laboratory curiosity to a pre-clinical candidate requires producing larger quantities of the peptide. This scale-up process presents significant challenges. sagentia.comadmin.ch
Production and Synthesis: One of the main difficulties in producing peptides like brevinins is correctly mimicking their natural three-dimensional structure, particularly the disulfide bridge that forms the "Rana-box" domain, when using common recombinant production systems like bacteria. nih.gov
Process Optimization: Scaling up bioreactors for peptide synthesis introduces complexities in maintaining uniform conditions for temperature, pH, and oxygen levels. patsnap.com Inadequate mixing or heat transfer can lead to lower yields and inconsistent product quality. sagentia.compatsnap.com
Overcoming these hurdles will require investment in process optimization, potentially using computational modeling to design better bioreactors and exploring alternative synthesis platforms. sagentia.com
| Challenge | Description | Potential Solution |
| Structural Fidelity | Difficulty in replicating the correct cyclic secondary structure of the peptide during recombinant production. nih.gov | Utilizing advanced biochemical methods or alternative expression systems (e.g., yeast, cell-free systems). |
| Process Control | Maintaining optimal and uniform conditions (temperature, pH, mixing) in large-volume bioreactors. patsnap.com | Implementing advanced sensors, real-time monitoring, and computational fluid dynamics (CFD) modeling. sagentia.com |
| Downstream Processing | Inefficient product recovery and purification at a large scale. sagentia.com | Development of more efficient and scalable chromatography and filtration techniques. |
| Cost-Effectiveness | High cost of raw materials, energy, and labor for large-scale synthesis. patsnap.com | Optimizing resource utilization and improving process yield through Design of Experiments (DOE). patsnap.com |
Potential for Design of Novel Bioactive Peptide Scaffolds
The unique structure of this compound makes it an excellent candidate for use as a bioactive scaffold. This involves using the stable core structure of the peptide as a framework to present new functional motifs. researchgate.netnih.gov The brevinin-1 family is characterized by a conserved C-terminal "Rana-box" loop and a variable N-terminal α-helical domain. nih.govmdpi.com
Future research could leverage this structure to:
Create Peptide Analogues: By systematically substituting amino acids in the variable regions, researchers can design analogues with enhanced activity, reduced toxicity, or improved stability. mdpi.com
Develop Novel Therapeutics: The this compound scaffold could be used to display peptide sequences with entirely different functions, effectively creating new therapeutic molecules built upon a proven, stable structure. researchgate.netnih.gov
Facilitate Target Validation: By creating aptamers based on the this compound scaffold, scientists can develop tools to probe the function of specific target proteins in a cellular environment. nih.gov
This bioengineering approach could significantly accelerate the discovery of new peptide-based drugs for a wide range of diseases. nih.gov
Q & A
Q. What frameworks are effective for integrating contradictory findings into a cohesive narrative about this compound’s therapeutic potential?
- Methodology : Apply triangulation by cross-referencing in vitro, in vivo, and in silico data. Highlight limitations (e.g., peptide stability in physiological fluids) and propose follow-up experiments to address gaps .
Resource and Collaboration Management
Q. How should interdisciplinary teams allocate tasks in this compound research to optimize efficiency?
- Methodology : Divide workflows into specialized roles (e.g., peptide synthesis, bioassays, data modeling). Use project management tools (e.g., Gantt charts) to track milestones and ensure alignment with the primary research question .
Q. What strategies ensure rigorous validation of this compound’s purity and identity in multi-institutional studies?
- Methodology : Standardize characterization protocols (e.g., MALDI-TOF for mass verification, amino acid analysis). Share raw data and spectra via repositories to enable cross-lab validation .
Literature and Knowledge Gaps
Q. How can systematic reviews improve the identification of knowledge gaps in this compound research?
- Methodology : Follow PRISMA guidelines to screen and synthesize literature. Use tools like VOSviewer for bibliometric analysis to map trending topics (e.g., “membrane permeabilization”) and underexplored areas (e.g., immunomodulatory effects) .
Q. What metrics should guide the selection of primary literature for comparative studies on this compound analogs?
- Methodology : Prioritize studies with full experimental details (e.g., peptide sequences, assay conditions) and avoid sources lacking peer review (e.g., preprints without validation). Use citation tracking to identify seminal works .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
